molecular formula C8H15NO2 B2580578 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine CAS No. 2383182-56-5

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine

Cat. No.: B2580578
CAS No.: 2383182-56-5
M. Wt: 157.213
InChI Key: GEFAAUJKGNWYJQ-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[35]nonan-2-ylmethanamine is a chemical compound with the molecular formula C8H15NO2 It features a spirocyclic structure, which includes a spiro junction between a dioxane ring and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1,7-dioxaspiro[3.5]nonane with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.

Example Synthetic Route:

    Starting Material: 1,7-Dioxaspiro[3.5]nonane

    Reagent: Methanamine

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Tetrahydrofuran (THF)

    Conditions: Reflux under nitrogen atmosphere

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: N-alkylated derivatives.

Scientific Research Applications

1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[3.5]nonane: The parent compound without the amine group.

    1,7-Dioxaspiro[3.5]nonan-2-ylmethanol: A hydroxyl derivative.

    1,7-Dioxaspiro[3.5]nonan-2-ylmethylamine: A similar compound with a different substitution pattern.

Uniqueness

1,7-Dioxaspiro[35]nonan-2-ylmethanamine is unique due to its spirocyclic structure combined with an amine functional group

Properties

IUPAC Name

1,7-dioxaspiro[3.5]nonan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFAAUJKGNWYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2383182-56-5
Record name 1-{1,7-dioxaspiro[3.5]nonan-2-yl}methanamine
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